![molecular formula C18H13N7 B5588737 7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5588737.png)

7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

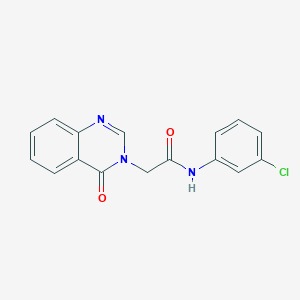

This compound is part of a broader family of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, and other derivatives. These compounds are synthesized for potential applications in medicinal chemistry due to their unique structural features and biological activities (Mohamed et al., 2011).

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of sodium salts of hydroxy-propenones with different heterocyclic amines or halogenated compounds. These methods yield a variety of heterocyclic derivatives with potential for further chemical modification (Mohamed et al., 2011).

Molecular Structure Analysis

Structural elucidation of these compounds is usually achieved through elemental analysis, spectral data, and X-ray crystallography, confirming the unique heterocyclic frameworks of these molecules (Dolzhenko et al., 2009).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leading to the formation of novel heterocyclic structures. For instance, cyclocondensation reactions with benzaldehydes and oxidation processes are key steps in modifying the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core for further applications (Dolzhenko et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, of these compounds can vary significantly depending on the substituents attached to the core heterocyclic structure. Modifications at specific positions can enhance water solubility, an important factor for pharmaceutical applications (Baraldi et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines are influenced by their heterocyclic structure and the nature of substituents. These compounds exhibit potent and selective activity, which is explored for their antagonistic properties at specific receptors, indicating their potential in medicinal chemistry (Baraldi et al., 1996).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Researchers have developed numerous synthetic routes to create derivatives of pyrazolo[1,5-a]pyrimidine and related compounds, highlighting their versatility and potential in chemical synthesis. For instance, a study focused on synthesizing thieno[2,3-b]pyridines, pyrazolo[1,5-a]pyrimidine, and [1,2,4]triazolo[1,5-a]pyrimidine derivatives containing a pyridine moiety, demonstrating the utility of these compounds in constructing complex heterocyclic structures (Mohamed et al., 2011). Another study highlighted the green, one-pot, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines and other related heterocycles, underlining the environmental benefits of such methodologies (Abdelhamid et al., 2016).

Biological Activities

The potential antimicrobial activities of these compounds have been a significant area of interest. For example, certain pyrazolo[1,5-a]pyrimidine derivatives have shown promising antimicrobial properties against a range of bacterial and fungal species, suggesting their potential as novel antimicrobial agents (Mabkhot et al., 2016). Furthermore, the synthesis of glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and related derivatives has been explored for their anti-proliferative properties against human breast cancer cells, indicating the relevance of these compounds in developing new cancer therapies (Atta et al., 2019).

Pharmacological Implications

The exploration of pyrazolo[1,5-a]pyrimidine derivatives in pharmacological research has also extended to their potential as kinase inhibitors, with studies developing synthetic routes and evaluating the cytotoxic activity of these compounds against various cancer cell lines (Shaaban et al., 2011).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

10-benzyl-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N7/c1-2-4-13(5-3-1)11-24-17-15(10-21-24)18-22-16(23-25(18)12-20-17)14-6-8-19-9-7-14/h1-10,12H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLSSQNIHXDMCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine, 7-benzyl-2-(pyridin-4-yl)- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole-2,3-dione](/img/structure/B5588654.png)

![3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5588661.png)

![(3S)-N,N-dimethyl-1-{[4-(methylsulfonyl)phenyl]acetyl}azepan-3-amine](/img/structure/B5588680.png)

![3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine](/img/structure/B5588688.png)

![(4aS*,8aR*)-1-(3-methoxypropyl)-6-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5588702.png)

![3-(4-chlorophenyl)-2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5588703.png)

![7-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5588716.png)

![8-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588718.png)

![isobutyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5588719.png)

![N-methyl-2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5588724.png)

![8-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]quinoline](/img/structure/B5588733.png)